molecular formula C14H10F4N2O4S B5042324 2,3,5,6-tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5042324
M. Wt: 378.30 g/mol
InChI Key: CLRHUXNIJFBTOR-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide is a synthetic organic compound belonging to the class of benzoic acid derivatives It is characterized by the presence of multiple fluorine atoms, a methoxy group, and a sulfonamide group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring using fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution using methanol and a suitable base.

    Sulfonamidation: Formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

    Amidation: Coupling of the sulfonamide intermediate with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential inhibitor of specific enzymes or receptors due to its unique structural features.

    Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the sulfonamide group play a crucial role in binding to the active site of the target, thereby inhibiting its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-methoxybenzamide: Lacks the sulfonamide group, making it less effective in certain biological applications.

    4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: Contains a hydroxyl group instead of the benzamide structure, leading to different chemical properties and applications.

Uniqueness

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both fluorine atoms and a sulfonamide group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O4S/c1-24-13-11(17)9(15)8(10(16)12(13)18)14(21)20-6-2-4-7(5-3-6)25(19,22)23/h2-5H,1H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRHUXNIJFBTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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